molecular formula C17H12N4OS B4279918 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide

Cat. No. B4279918
M. Wt: 320.4 g/mol
InChI Key: KGAVCHRQYGIYBK-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the acrylamide family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide is not fully understood. However, several studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For instance, a study by Eldehna et al. (2019) reported that this compound inhibited the activity of topoisomerase IIα, a key enzyme involved in DNA replication and repair. Another study by Al-Azzawi et al. (2020) suggested that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to exhibit diverse biochemical and physiological effects. As mentioned earlier, this compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, several studies have suggested that this compound may have neuroprotective, anti-diabetic, and anti-oxidant effects. For instance, a study by Al-Azzawi et al. (2020) demonstrated that this compound exhibited neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable tool in various disease models. Additionally, the synthesis of this compound is relatively straightforward, and it can be easily obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that acrylamide compounds can be toxic to cells at high concentrations, and caution should be exercised when handling this compound.

Future Directions

There are several future directions for the investigation of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide. One of the potential areas of research is the development of novel therapeutic agents based on this compound. Several studies have reported the anti-inflammatory, anti-cancer, and anti-microbial activities of this compound, and further research is needed to explore its potential as a therapeutic agent in various disease models. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.

Scientific Research Applications

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide has been investigated for its potential as a therapeutic agent in various disease models. Several studies have reported its anti-inflammatory, anti-cancer, and anti-microbial activities. For instance, a study by Al-Azzawi et al. (2020) demonstrated that this compound exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Another study by Eldehna et al. (2019) reported that this compound showed potent anti-cancer activity against human breast cancer cells.

properties

IUPAC Name

(E)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c18-10-13(9-14-7-4-8-19-14)16(22)21-17-20-15(11-23-17)12-5-2-1-3-6-12/h1-9,11,19H,(H,20,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAVCHRQYGIYBK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=CN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C/C3=CC=CN3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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